3-Amino-4-hydroxybutyric acid 3-Amino-4-hydroxybutyric acid
Brand Name: Vulcanchem
CAS No.: 589-44-6
VCID: VC1964475
InChI: InChI=1S/C4H9NO3/c5-3(2-6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8)
SMILES: C(C(CO)N)C(=O)O
Molecular Formula: C4H9NO3
Molecular Weight: 119.12 g/mol

3-Amino-4-hydroxybutyric acid

CAS No.: 589-44-6

Cat. No.: VC1964475

Molecular Formula: C4H9NO3

Molecular Weight: 119.12 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-4-hydroxybutyric acid - 589-44-6

Specification

CAS No. 589-44-6
Molecular Formula C4H9NO3
Molecular Weight 119.12 g/mol
IUPAC Name 3-amino-4-hydroxybutanoic acid
Standard InChI InChI=1S/C4H9NO3/c5-3(2-6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8)
Standard InChI Key BUZICZZQJDLXJN-UHFFFAOYSA-N
SMILES C(C(CO)N)C(=O)O
Canonical SMILES C(C(CO)N)C(=O)O

Introduction

Chemical Structure and Properties

Molecular Structure

3-Amino-4-hydroxybutyric acid (C₄H₉NO₃) is a beta-amino acid that features an amino group at position 3 and a hydroxy group at position 4 of the butanoic acid backbone . This particular arrangement of functional groups contributes to its unique chemical behavior and biological activity.

Physical Properties

The compound exhibits several notable physical characteristics as detailed in Table 1:

PropertyValue
Molecular FormulaC₄H₉NO₃
Molecular Weight119.12 g/mol
Density1.312 g/cm³
Boiling Point374.5°C at 760 mmHg
Flash Point180.3°C
Physical State (20°C)Solid

Table 1: Physical properties of 3-Amino-4-hydroxybutyric acid

Chemical Properties

The compound contains three functional groups that define its chemical reactivity:

  • A carboxylic acid group that can participate in esterification and amidation reactions

  • A primary amine group that can undergo various nucleophilic reactions

  • A hydroxyl group capable of oxidation and esterification

This combination of functional groups allows the molecule to participate in a wide range of chemical transformations, making it valuable as a synthetic intermediate .

Nomenclature and Identification

Synonyms and Alternative Names

The compound is known by several names in scientific literature:

  • 3-Amino-4-hydroxybutyric acid (IUPAC name)

  • 3-amino-4-hydroxybutanoic acid

  • GOBAB

  • H-beta-HoSer-OH

Identification Codes

Various identification codes and database entries help in uniquely identifying this compound:

Identifier TypeCode
CAS Registry Number589-44-6
InChIInChI=1S/C4H9NO3/c5-3(2-6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8)
InChIKeyBUZICZZQJDLXJN-UHFFFAOYSA-N
SMILES NotationC(C(CO)N)C(=O)O
PubChem CID193314

Table 2: Identification codes for 3-Amino-4-hydroxybutyric acid

Synthesis and Production

Traditional Synthetic Routes

One established method for synthesizing 3-Amino-4-hydroxybutyric acid involves a three-step process:

  • Bromination of crotonic acid via the Wohl-Ziegler reaction to form 4-bromocrotonic acid

  • Conversion of 4-bromocrotonic acid to 4-aminocrotonic acid using ammonium hydroxide

  • Refluxing 4-aminocrotonic acid in water with a strong acid resin to yield the target compound

This approach is advantageous as it uses relatively inexpensive starting materials and mild reaction conditions.

Biocatalytic Methods

Recent advances in biocatalysis have enabled more environmentally friendly synthetic routes. A systems biocatalysis approach using a one-pot cyclic cascade has been developed for synthesizing related amino hydroxybutanoic acid derivatives. This method employs:

  • Class II pyruvate aldolase from E. coli expressed as a soluble fusion protein

  • Pyridoxal phosphate-dependent transaminase

  • Formaldehyde and alanine as starting materials

While this method was reported for 2-amino-4-hydroxybutanoic acid isomers, similar approaches could potentially be adapted for 3-amino-4-hydroxybutyric acid synthesis.

Structural Relationships with Similar Compounds

3-Amino-4-hydroxybutyric acid belongs to a family of structurally related compounds with varying biological activities. Table 3 compares this compound with its isomers and related molecules:

CompoundCAS NumberStructural DifferenceKey Characteristics
3-Amino-4-hydroxybutyric acid589-44-6Reference compoundSubject of this article
4-Amino-3-hydroxybutyric acid (GABOB)924-49-2Positions of amino and hydroxy groups swappedEndogenous ligand found in mammalian central nervous system; metabolic product
(3R)-3-amino-4-hydroxybutanoic acid16504-56-6Specific R-enantiomer of the reference compoundAlso known as L-beta-Homoserine
Gamma-aminobutyric acid (GABA)56-12-2Lacks hydroxyl groupPrimary inhibitory neurotransmitter in mammalian CNS

Table 3: Comparison of 3-Amino-4-hydroxybutyric acid with related compounds

Biological Activity and Mechanisms

Metabolic Relationships

Research on related compounds suggests potential roles in several metabolic pathways:

  • Amino acid metabolism: May function as a precursor or intermediate in amino acid biosynthesis

  • Neurotransmitter modulation: Structural similarity to neurotransmitters suggests potential effects on neuronal signaling

  • Potential inhibitory effects on vesicular glutamate transporters: Related compounds have shown inhibition of glutamate uptake, which could reduce excitatory neurotransmission

Analytical Methods

Chromatographic Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has proven effective for detecting and quantifying hydroxybutyric acid compounds in biological samples. A validated method using a mixture of 0.1% formic acid and acetonitrile as mobile phase can achieve:

  • Linear detection range: 0.1 to 10.0 μg/mL

  • Limit of detection (LOD): as low as 0.003 μg/mL for related compounds

  • Lower limit of quantification (LLOQ): approximately 0.008 μg/mL

Spectroscopic Identification

Various spectroscopic techniques can be used to characterize 3-Amino-4-hydroxybutyric acid:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural elements

  • Infrared (IR) spectroscopy to identify functional groups

  • Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis

Research Applications

Pharmaceutical Research

The structural features of 3-Amino-4-hydroxybutyric acid make it relevant for pharmaceutical research in several areas:

  • Neurological disorders: Related compounds have shown potential in managing conditions characterized by neuronal hyperexcitability

  • Metabolic studies: Used as a reference compound in metabolomic investigations

  • Building block for drug synthesis: Its functional groups allow for incorporation into more complex therapeutic molecules

Biomarker Research

Hydroxybutyric acids have been investigated as potential biomarkers in various conditions. For example, 3-hydroxybutyric acid levels show statistically significant differences in the plasma of pregnant women carrying fetuses with Down syndrome compared to healthy controls, suggesting potential applications in prenatal screening .

Future Research Directions

Several promising research avenues for 3-Amino-4-hydroxybutyric acid remain to be explored:

  • Development of more efficient synthetic routes with higher stereoselectivity

  • Further investigation of its potential neurological effects and mechanism of action

  • Exploration of its role in metabolic pathways and potential as a biomarker

  • Application in the synthesis of novel therapeutic compounds

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